cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%
Overview
Description
Cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (95%) is a β-lactam antibiotic compound that is chemically synthesized . This chemical compound belongs to the group of bactericidal antibiotics that act by inhibiting the bacterial cell wall synthesis .
Synthesis Analysis
The synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the condensation of nitroacetophenone with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then nitrosylated using nitrous acid to produce an oxime compound.Molecular Structure Analysis
The molecular formula of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is C15H17NO5. The molecule has a polar and non-polar region due to the presence of the carboxylic acid group and the aromatic nitro group, respectively.Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is the condensation of nitroacetophenone with cyclohexanone.Scientific Research Applications
Structural Analysis and Conformation
One study focused on the structure and conformation of related cyclopropanecarboxylic acids, revealing insights into molecular geometry and potential reactivity patterns. This research highlighted the importance of the carboxyl group's orientation and its interactions with adjacent molecular structures, which could influence the chemical behavior of similar compounds (Korp, Bernal, & Fuchs, 1983).
Photochemical Properties
Research into the photochemistry of related compounds, such as dimethyldecalin carboxylic acids, underscores the potential for exploring photo-induced reactions. These studies contribute to understanding how light can influence the behavior of complex organic molecules, potentially leading to novel synthesis pathways or materials with unique properties (Brown, 1964).
Synthesis and Reactivity
Another aspect of research involves the synthesis of fluoren-9-ones from ethyl cyclohexene-1-carboxylate, showcasing a method to produce complex structures from simpler precursors. This type of research is crucial for developing new synthetic routes in organic chemistry, enabling the creation of novel compounds for various applications (Ramana & Potnis, 1993).
Inclusion Complexes and Crystal Engineering
Studies on the cocrystallization of cyclohexanetricarboxylic acid with bipyridine homologues demonstrate the potential for designing molecular complexes with specific properties. This research contributes to the field of crystal engineering, where the goal is to tailor the physical and chemical properties of materials through precise control over molecular interactions (Bhogala & Nangia, 2003).
Angiotensin Converting Enzyme Inhibitors
A novel class of non-amino acid angiotensin-converting enzyme inhibitors derived from cyclohexanedicarboxylic and cyclopentanedicarboxylic acids showcases the therapeutic potential of these compounds. This research indicates the versatility of cyclohexane derivatives in medicinal chemistry, particularly in designing new drugs (Turbanti et al., 1993).
Mechanism of Action
properties
IUPAC Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMXOBTXXLZLS-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155505 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
CAS RN |
735275-44-2 | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.